Welcome to the BenchChem Online Store!
molecular formula C8H5NO5 B8630069 4-Formyl-2-nitrobenzoic acid

4-Formyl-2-nitrobenzoic acid

Cat. No. B8630069
M. Wt: 195.13 g/mol
InChI Key: BXRTUCCEGAHNBJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08741915B2

Procedure details

A mixture of 4-formyl-2-nitrobenzonitrile (150 mg, 0.85 mmol) in conc. sulfuric acid (2 mL) and water (4 mL) was heated at 100° C. for 13 hours. Followed standard aqueous/EtOAc workup to give Intermediate 73.
Quantity
150 mg
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Name
Quantity
4 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1]([C:3]1[CH:10]=[CH:9]C(C#N)=[C:5]([N+:11]([O-:13])=[O:12])[CH:4]=1)=[O:2].CC[O:16][C:17]([CH3:19])=[O:18]>S(=O)(=O)(O)O.O>[CH:1]([C:3]1[CH:10]=[CH:9][C:19]([C:17]([OH:16])=[O:18])=[C:5]([N+:11]([O-:13])=[O:12])[CH:4]=1)=[O:2]

Inputs

Step One
Name
Quantity
150 mg
Type
reactant
Smiles
C(=O)C1=CC(=C(C#N)C=C1)[N+](=O)[O-]
Name
Quantity
2 mL
Type
solvent
Smiles
S(O)(O)(=O)=O
Name
Quantity
4 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCOC(=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(=O)C1=CC(=C(C(=O)O)C=C1)[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.